
(S)-(+)-1-Indanyl isothiocyanate
Overview
Description
(S)-(+)-1-Indanyl isothiocyanate is a chiral isothiocyanate compound with significant applications in organic synthesis and medicinal chemistry. It is characterized by the presence of an indane ring structure attached to an isothiocyanate functional group. This compound is known for its reactivity and versatility in forming various derivatives, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-(+)-1-Indanyl isothiocyanate can be synthesized through several methods, primarily involving the reaction of primary amines with thiophosgene or its derivatives. One common method involves the reaction of (S)-(+)-1-indanylamine with thiophosgene under controlled conditions to yield the desired isothiocyanate. The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to prevent decomposition of the product.
Another method involves the use of carbon disulfide and an amine to form a dithiocarbamate intermediate, which is then treated with a desulfurizing agent such as tosyl chloride to yield the isothiocyanate .
Industrial Production Methods
Industrial production of this compound often involves the large-scale synthesis of the compound using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Purification of the product is achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-1-Indanyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Cycloaddition Reactions: Participates in cycloaddition reactions to form heterocyclic compounds.
Hydrolysis: Undergoes hydrolysis in the presence of water or aqueous acids to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran, ethanol
Catalysts: Base catalysts such as triethylamine or pyridine
Major Products Formed
Thioureas: Formed by reaction with amines
Carbamates: Formed by reaction with alcohols
Dithiocarbamates: Formed by reaction with thiols
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Isothiocyanates are known for their anticancer properties. (S)-(+)-1-Indanyl isothiocyanate has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Studies indicate that compounds with similar structures can modulate pathways involved in cancer progression, such as histone deacetylase (HDAC) inhibition .
-
Bioactive Compound :
- The compound's bioactivity stems from its ability to interact with biological macromolecules, potentially leading to therapeutic applications against diseases characterized by oxidative stress and inflammation. Isothiocyanates are derived from glucosinolates found in cruciferous vegetables, linking them to health benefits.
- Mechanism of Action :
Biological Activities
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (S)-(+)-1-Indanyl isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group is an electrophilic center that can react with nucleophilic sites on biomolecules, leading to the formation of covalent adducts. This reactivity is exploited in enzyme inhibition studies, where the compound can modify active site residues, thereby inhibiting enzyme activity. Additionally, its ability to form thioureas and other derivatives is utilized in medicinal chemistry to develop compounds with specific biological activities .
Comparison with Similar Compounds
(S)-(+)-1-Indanyl isothiocyanate can be compared with other isothiocyanates such as:
Phenyl isothiocyanate: Known for its use in peptide sequencing (Edman degradation).
Allyl isothiocyanate: Found in mustard oil and known for its antimicrobial properties.
Sulforaphane: Derived from cruciferous vegetables and studied for its anticancer properties.
Uniqueness: this compound is unique due to its chiral indane structure, which imparts specific stereochemical properties that can influence its reactivity and biological activity. This makes it a valuable compound in asymmetric synthesis and the development of chiral drugs .
Biological Activity
(S)-(+)-1-Indanyl isothiocyanate (IITC) is a compound derived from the hydrolysis of glucosinolates, primarily found in cruciferous vegetables. This compound has garnered attention due to its potential biological activities, particularly in cancer prevention and antimicrobial effects. This article reviews the current understanding of its biological activity, including mechanisms of action, case studies, and research findings.
1. Anticancer Activity
Isothiocyanates, including IITC, exhibit anticancer properties through various mechanisms:
- Induction of Apoptosis : IITC has been shown to induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins. For instance, studies indicate that IITC increases the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2, leading to a higher Bax/Bcl-2 ratio, which promotes apoptosis in cancer cells .
- Inhibition of Cell Proliferation : IITC can inhibit cell proliferation by interfering with cell cycle progression. Research has demonstrated that IITC induces G2/M phase arrest in various cancer cell lines, thereby preventing tumor growth .
- Epigenetic Modifications : IITC may affect gene expression through epigenetic mechanisms, such as the inhibition of histone deacetylases (HDACs), which can lead to reactivation of tumor suppressor genes .
2. Antimicrobial Activity
IITC exhibits significant antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : Studies have shown that IITC is effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains indicate potent antibacterial activity .
- Fungal Activity : IITC also demonstrates antifungal properties, providing a potential avenue for treating fungal infections .
Case Study 1: Anticancer Effects
A study investigated the effects of IITC on human bladder cancer cells (UM-UC-3). The results showed that treatment with IITC led to significant cell death through mitochondrial-mediated apoptosis. The study highlighted the role of cytochrome c release and caspase activation in this process .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial activity of IITC revealed that it effectively inhibited Helicobacter pylori, a bacterium associated with gastric ulcers and cancers. The compound demonstrated an MIC value significantly lower than conventional antibiotics, suggesting its potential as an alternative treatment for antibiotic-resistant strains .
Data Tables
Properties
IUPAC Name |
(1S)-1-isothiocyanato-2,3-dihydro-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c12-7-11-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-6H2/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGGEOQEFFXRLO-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426817 | |
Record name | (S)-(+)-1-Indanyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
737000-84-9 | |
Record name | (1S)-2,3-Dihydro-1-isothiocyanato-1H-indene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=737000-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-(+)-1-Indanyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.